1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC19088341
InChI: InChI=1S/C17H26N2O3Si/c1-5-23(6-2,7-3)16-13(8-9-20)14-10-12(17(21)22-4)11-18-15(14)19-16/h10-11,20H,5-9H2,1-4H3,(H,18,19)
SMILES:
Molecular Formula: C17H26N2O3Si
Molecular Weight: 334.5 g/mol

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester

CAS No.:

Cat. No.: VC19088341

Molecular Formula: C17H26N2O3Si

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester -

Specification

Molecular Formula C17H26N2O3Si
Molecular Weight 334.5 g/mol
IUPAC Name methyl 3-(2-hydroxyethyl)-2-triethylsilyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C17H26N2O3Si/c1-5-23(6-2,7-3)16-13(8-9-20)14-10-12(17(21)22-4)11-18-15(14)19-16/h10-11,20H,5-9H2,1-4H3,(H,18,19)
Standard InChI Key ZIHBFGGSIGSYKH-UHFFFAOYSA-N
Canonical SMILES CC[Si](CC)(CC)C1=C(C2=C(N1)N=CC(=C2)C(=O)OC)CCO

Introduction

Chemical Characterization and Structural Features

Molecular Architecture

The compound’s structure combines a bicyclic pyrrolopyridine system with three distinct functional groups:

  • Triethylsilyl (TES) group: Positioned at C2, this bulky substituent serves as a protective group during synthesis, preventing undesired reactivity at the nitrogen-rich pyrrolopyridine core.

  • 2-Hydroxyethyl chain: Attached to C3, this polar group enhances water solubility and provides a site for further derivatization.

  • Methyl ester: Located at the C5 carboxylic acid, this esterification improves cell permeability while allowing hydrolysis to the active carboxylic acid form in biological systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₇H₂₆N₂O₃Si
Molecular weight334.5 g/mol
Calculated LogP1.46 (consensus)
Topological polar SA54.98 Ų
Hydrogen bond donors1
Hydrogen bond acceptors3

Synthetic Strategies and Optimization

General Pyrrolopyridine Synthesis

Pyrrolopyridine derivatives are typically synthesized through cyclization reactions. A common approach involves:

  • Formation of the pyrrolopyridine core: Via Paal-Knorr condensation between aminopyridines and diketones .

  • Functionalization: Sequential introduction of substituents using protective groups like triethylsilyl to direct regioselectivity.

  • Esterification: Methanol-mediated esterification of the C5 carboxylic acid under acidic conditions .

While the exact synthesis route for this compound remains unpublished, analogous procedures for methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0) suggest that Mitsunobu reactions or silyl chloride-mediated protections could install the hydroxyethyl and triethylsilyl groups .

Challenges in Scale-Up

Key hurdles include:

  • Steric hindrance: The triethylsilyl group complicates coupling reactions at C2 and C3.

  • Sensitivity to hydrolysis: The methyl ester requires anhydrous conditions during purification .

CompoundTargetIC₅₀ (nM)Cell-Based ActivitySource
4hFGFR1778% proliferation inhibition
11hPDE4B1292% TNF-α reduction
Current compoundN/AN/APredicted FGFR/PDE4B activity

Future Directions and Optimization

Structural Modifications

  • Ester hydrolysis: Replacing the methyl ester with a tert-butyl group may enhance metabolic stability .

  • Silyl group substitution: Switching triethylsilyl to a bulkier tert-butyldimethylsilyl (TBS) group could improve kinase selectivity .

Preclinical Development

Priority steps include:

  • In vitro ADME profiling: Assessing plasma stability and CYP450 interactions.

  • X-ray co-crystallization: Mapping binding modes with FGFR1 and PDE4B.

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